4-Chloro-6-(trifluoromethyl)nicotinic acid
Description
4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3) is a halogenated nicotinic acid derivative with the molecular formula C₇H₃ClF₃NO₂. It features a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position on the pyridine ring (Figure 1). This substitution pattern enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. The compound is typically synthesized with a purity of ≥98% and is commercially available in quantities up to 50 kg/month for drug R&D applications .
Key physicochemical properties include:
- Molecular weight: 225.55 g/mol
- Purity: ≥98% (HPLC)
- Storage: Sealed, dry conditions at 25°C
Its structural rigidity and polar functional groups enable participation in coupling reactions, metal-catalyzed cross-couplings, and nucleophilic substitutions, which are critical for constructing bioactive molecules .
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGVUOHSGVRSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-66-3 | |
| Record name | 4-Chloro-6-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Step 1: Cyclization to Form Hydroxy-Cyano-Trifluoromethylpyridine
- Starting materials: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.
- Catalyst: Potassium hydroxide (KOH).
- Reaction: Base-catalyzed cyclization produces 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.
Step 2: Chlorination with Phosphorus Oxychloride (POCl3)
- The hydroxy groups at positions 2 and 6 are replaced by chlorine atoms using POCl3.
- Product: 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.
Step 3: Catalytic Hydrogenolysis and Hydrolysis
Two alternative sequences are possible:
- Sequence A: Pd/C-catalyzed hydrogenolysis of the cyano group to an amine followed by hydrolysis to the carboxylic acid.
- Sequence B: Hydrolysis of the nitrile group first to the corresponding carboxylic acid, then catalytic hydrogenolysis to reduce any intermediate groups.
The final product obtained is 4-chloro-6-(trifluoromethyl)nicotinic acid.
Reaction Conditions and Yields
- Hydrogenolysis is conducted in an autoclave with absolute ethanol, triethylamine, and 5% Pd/C catalyst.
- Hydrogen pressure: 1.8 MPa.
- Temperature: 80°C.
- Reaction time: Until hydrogen uptake slows, typically monitored by thin-layer chromatography.
- Hydrolysis is performed under reflux with 70% NaOH and 70% ethanol for 6 hours.
- Acidification with dilute hydrochloric acid (8%) precipitates the product.
- Isolated yield: Approximately 91.2%.
Characterization
- 1H NMR signals consistent with the expected aromatic and carboxylic acid protons confirm product identity.
- Purification by recrystallization from petroleum ether:ethyl acetate yields a pure white powder.
Alternative Synthetic Routes and Comparisons
Route Using 4-Trifluoromethylpyridine and LDA/CO2
- This route involves lithiation of 4-trifluoromethylpyridine using lithium diisopropylamide (LDA) followed by carboxylation with carbon dioxide.
- Limitations: Requires strict low temperature control (-50°C) and handling of pyrophoric reagents, making it less suitable for scale-up.
Route Involving Trifluoroacetyl Chloride and Vinyl Ether
- Involves multiple steps starting from trifluoroacetyl chloride reacting with vinyl ethyl ether, followed by amination, condensation with methyl 3,3-dimethoxypropionate, and subsequent hydrolysis.
- Limitations: Use of sodium hydride and harsh conditions limit industrial application.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations | Yield |
|---|---|---|---|---|---|---|
| Cyclization + Chlorination + Pd/C Hydrogenolysis + Hydrolysis | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide | KOH, POCl3, Pd/C, NaOH | 80°C, 1.8 MPa H2, reflux hydrolysis | Industrially feasible, safe, economic | Multi-step, requires handling POCl3 | ~91% |
| LDA Carboxylation Route | 4-Trifluoromethylpyridine | LDA, CO2 | -50°C, inert atmosphere | Direct carboxylation | Harsh conditions, low scalability | Not industrially viable |
| Trifluoroacetyl Chloride Route | Trifluoroacetyl chloride, vinyl ether, methyl 3,3-dimethoxypropionate | NaH, NH3, NaOMe | Low temp, reflux | Alternative synthetic pathway | Complex, hazardous reagents | ~43% |
Research Findings and Industrial Relevance
- The cyclization-chlorination-hydrogenolysis route is documented in patent CN101851193A and is recognized for its safety and economic advantages suitable for industrial scale-up.
- The method avoids extreme low temperatures and highly reactive organolithium reagents, making it more practical.
- Hydrogenolysis with Pd/C under moderate pressure and temperature efficiently converts nitrile intermediates to the target acid.
- The hydrolysis step using aqueous NaOH/ethanol reflux ensures high conversion and purity.
- The final product exhibits characteristic NMR peaks and melting points consistent with literature values, confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research indicates that 4-chloro-6-(trifluoromethyl)nicotinic acid exhibits various biological properties:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Insecticidal Properties : It has been identified as a component in agricultural chemicals, particularly as an insecticide against pests .
- Pharmacological Potential : The compound has shown promise in modulating certain biological pathways, suggesting potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Insecticidal Activity
In agricultural applications, field trials demonstrated that formulations containing this compound significantly reduced pest populations. For instance, a formulation applied to soybean crops resulted in a 75% reduction in aphid populations over a four-week period.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Low Concentration | 50 |
| High Concentration | 75 |
Applications in Agriculture
The primary application of this compound lies in its use as an active ingredient in agricultural pesticides. Its effectiveness against various pests contributes to increased crop yields and reduced reliance on traditional pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. The chlorine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The 4-Cl,6-CF₃ isomer (target compound) exhibits higher metabolic stability compared to 2-Cl,6-CF₃ derivatives due to reduced steric hindrance and optimized electronic effects for receptor binding .
- Halogen Substitution : Bromine at the 4-position (CAS 1060810-71-0) increases molecular weight by ~20% compared to chlorine, enhancing cross-coupling reactivity but reducing solubility in polar solvents .
- Biological Activity : 4-Chloro-2-CF₃ derivatives (CAS 1018678-39-1) show superior antibacterial activity against Gram-positive pathogens, likely due to improved membrane penetration .
Research Findings on Hepatocarcinogenicity and Toxicity
Wy-14,643 (CAS 50892-23-4) induces hepatocarcinogenesis in rats via persistent DNA replication stimulation, despite similar peroxisome proliferation levels to less carcinogenic compounds like DEHP. This highlights the critical role of substituent-driven cellular replication mechanisms in toxicity .
Market and Industrial Relevance
- 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) dominates agrochemical applications, with a projected market growth of 6.2% CAGR (2024–2031) due to demand for herbicides .
- This compound is prioritized in pharmaceutical R&D, with 70% of patents (2019–2025) targeting kinase inhibitors and antiviral agents .
Biological Activity
4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS Number: 1060810-66-3) is a compound of considerable interest in biological and pharmaceutical research. This article explores its biological activity, synthesis methods, and relevant studies that highlight its potential applications.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₃N₁O₂ |
| Molecular Weight | 191.56 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Melting Point | 193-197 °C |
| Boiling Point | 259.3 ± 40 °C |
| Flash Point | 110.6 ± 27.3 °C |
These properties indicate that the compound is a solid at room temperature with significant stability under standard conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reaction : Utilizing 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials, potassium hydroxide serves as a catalyst to produce intermediates that eventually yield the target compound through chlorination and hydrogenolysis processes .
- Catalytic Hydrogenolysis : The compound can also be synthesized through Pd/C catalytic hydrogenolysis of specific pyridine derivatives, enhancing the efficiency of the reaction while minimizing hazardous by-products .
Antimicrobial Properties
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial effects. For instance, studies on related nicotinic acid derivatives have shown significant antibacterial activity against various pathogens:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In vitro tests indicated that certain derivatives exhibited effective inhibition at low concentrations, suggesting that the trifluoromethyl group contributes to increased potency .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components, potentially disrupting normal function and leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nicotinic acid derivatives against clinical isolates. The results indicated that compounds similar to this compound showed promising results against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
- Pharmacological Applications : Another study explored the role of trifluoromethyl-containing compounds in enhancing drug efficacy in treating inflammatory diseases and infections. The results suggested that these compounds could serve as valuable leads in drug development due to their unique biological activity profiles .
Q & A
Basic: What are the standard synthetic routes for preparing 4-chloro-6-(trifluoromethyl)nicotinic acid?
Methodological Answer:
The synthesis typically involves chlorination of a precursor such as 6-(trifluoromethyl)nicotinic acid. Key steps include:
- Chlorination: Use chlorine gas or thionyl chloride (SOCl₂) under inert atmosphere (N₂/Ar) at 60–80°C for 4–6 hours to introduce the chlorine substituent .
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to achieve >95% purity.
- Validation: Confirm via / NMR and LC-MS to verify substitution patterns and purity.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA) .
Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?
Methodological Answer:
- Variable Screening: Use a factorial design to test temperature (40–100°C), catalyst (e.g., FeCl₃), and solvent (DMF vs. THF). Evidence suggests THF reduces side reactions compared to polar solvents .
- In Situ Monitoring: FTIR or Raman spectroscopy to track chlorine incorporation and detect intermediates .
- Post-Reaction Quenching: Rapid cooling and neutralization (e.g., NaHCO₃) to prevent over-chlorination .
Advanced: How do substituents (Cl, CF₃) influence structure-activity relationships (SAR) in nicotinic acid derivatives?
Methodological Answer:
- Cl Substituent: Enhances electrophilicity for nucleophilic substitution (e.g., with amines) and modulates receptor binding .
- CF₃ Group: Increases lipophilicity (logP ↑ by ~1.5) and metabolic stability via steric and electronic effects. Comparative studies show CF₃ improves α7 nAChR affinity vs. methyl analogs .
- Method: Synthesize analogs (e.g., 4-Bromo-6-CF₃ variant) and assay via radioligand binding (e.g., -epibatidine for nAChRs) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles. Use fume hood for synthesis .
- Spill Management: Absorb with inert material (vermiculite) and dispose as halogenated waste .
- Toxicity Data: LD₅₀ (oral, rat) ~300 mg/kg; avoid inhalation/contact. Refer to SDS for emergency measures .
Advanced: How to design enzyme inhibition assays targeting nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer:
- Receptor Preparation: Isolate α7 nAChRs from mammalian cell lines (e.g., SH-SY5Y) via membrane fractionation .
- Competitive Binding Assay: Use -MLA (methyllycaconitine) as a radioligand. Incubate with 0.1–100 µM test compound for 1 hr at 25°C.
- Data Analysis: Calculate IC₅₀ via nonlinear regression (GraphPad Prism). CF₃ analogs typically show IC₅₀ < 10 µM .
Advanced: Can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with α7 nAChR crystal structure (PDB: 7KOX). Focus on hydrophobic pockets accommodating CF₃/Cl groups .
- MD Simulations: GROMACS for 100 ns trajectories to assess binding stability. Monitor H-bonds between carboxylic acid and Arg³²⁰ .
- QSAR Models: Train with descriptors (logP, polar surface area) to predict IC₅₀ values for derivative libraries .
Advanced: How to resolve contradictions in reported bioactivity data for analogs?
Methodological Answer:
- Meta-Analysis: Compare studies using standardized assays (e.g., FLIPR Calcium Flux vs. electrophysiology). Note CF₃ position impacts potency .
- Batch Variability: Test purity via elemental analysis; trace metal contaminants (e.g., Fe³⁺) may skew results .
- Species-Specific Effects: Validate in human vs. rodent receptors due to α7 nAChR sequence divergence .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
- Nicotinic Acetylcholine Receptors (nAChRs): Binds α7 and α4β2 subtypes, modulating neurotransmission .
- Enzyme Targets: Inhibits cytochrome P450 2D6 (CYP2D6) with IC₅₀ ~5 µM, assessed via fluorometric assays .
Advanced: How to analyze regiochemical outcomes in derivatives using advanced techniques?
Methodological Answer:
- X-ray Crystallography: Resolve Cl/CF₃ positions in single crystals grown via vapor diffusion (solvent: DMSO/EtOH) .
- 2D NMR: - HSQC and NOESY to confirm substitution patterns and rule out isomerization .
- Isotopic Labeling: Synthesize -labeled analogs for in vivo imaging (PET/SPECT) to track distribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
